N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-(2-ethylphenyl)benzamide
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Overview
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-(2-ethylphenyl)benzamide: is a synthetic compound with a complex molecular structure It features a benzamide core substituted with a 1,1-dioxido-2,3-dihydrothiophen-3-yl group, two ethoxy groups, and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-(2-ethylphenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 3,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-ethylphenylamine to yield the benzamide.
Introduction of the Thiophene Moiety: The next step involves the introduction of the 1,1-dioxido-2,3-dihydrothiophen-3-yl group. This can be achieved by reacting the benzamide with a thiophene derivative under oxidative conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-(2-ethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxido group to a thiol or thioether.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-(2-ethylphenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-(2-ethylphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-2,2,2-trifluoroacetamide
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)cyclohexanecarboxamide
Uniqueness
Compared to similar compounds, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-(2-ethylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethoxy groups and the ethylphenyl moiety differentiates it from other related compounds, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-(2-ethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5S/c1-4-17-9-7-8-10-20(17)24(19-13-14-30(26,27)16-19)23(25)18-11-12-21(28-5-2)22(15-18)29-6-3/h7-15,19H,4-6,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBANROAXMFOHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=C(C=C3)OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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